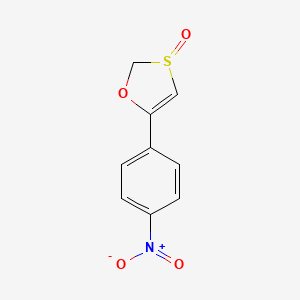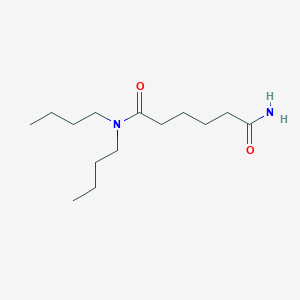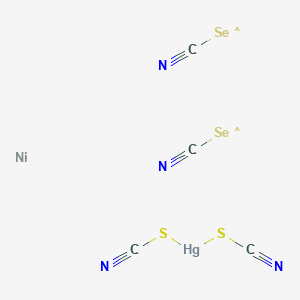
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide typically involves the nitration of 5-phenylisoxazole. The nitration process can be carried out using a mixture of sulfuric and nitric acids, which introduces a nitro group into the aromatic ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of nitration and heterocyclic synthesis can be applied. Industrial production would likely involve large-scale nitration reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the aromatic ring.
Scientific Research Applications
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxathiole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)isoxazole: Similar structure but lacks the oxathiole ring.
5-Phenylisoxazole: Precursor to the nitrated compound.
Nitroimidazoles: Contain nitro groups and exhibit similar reactivity.
Uniqueness
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other nitroaromatic compounds.
Properties
CAS No. |
38709-94-3 |
|---|---|
Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H7NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-15(13)6-14-9/h1-5H,6H2 |
InChI Key |
MUBCNRSEASQCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(=CS1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)








![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)


![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
